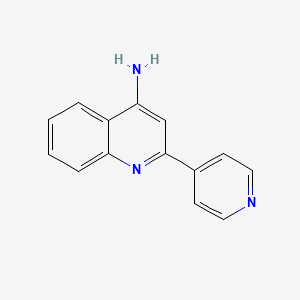
Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- is a synthetic organic compound that belongs to the class of quinones It is characterized by the presence of two aziridinyl groups attached to the hydroquinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- typically involves the reaction of hydroquinone with aziridine derivatives under controlled conditions. One common method includes the use of acetic anhydride as a catalyst to facilitate the reaction between hydroquinone and aziridine . The reaction is carried out under acidic conditions, and the resulting product is purified through hydrolysis and oxidation steps.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The aziridinyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents are employed for substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is explored as a potential chemotherapeutic agent due to its ability to form DNA cross-links.
Industry: The compound is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- involves the formation of reactive intermediates that can interact with biological macromolecules. The aziridinyl groups are highly reactive and can form covalent bonds with DNA, leading to the formation of DNA cross-links . This property is exploited in its use as an anticancer agent, where it disrupts the replication of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-bis(1-aziridinyl)-1,4-benzoquinone: Similar in structure but lacks the methyl groups on the aziridinyl rings.
Mitomycin C: A well-known anticancer agent that also forms DNA cross-links.
Uniqueness
Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)- is unique due to the presence of methyl groups on the aziridinyl rings, which can influence its reactivity and biological activity. This structural modification can enhance its specificity and efficacy in certain applications.
Propriétés
Numéro CAS |
21384-06-5 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol |
InChI |
InChI=1S/C12H16N2O2/c1-7-5-13(7)9-3-12(16)10(4-11(9)15)14-6-8(14)2/h3-4,7-8,15-16H,5-6H2,1-2H3 |
Clé InChI |
BAFIFTYSBSVZEN-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1C2=CC(=C(C=C2O)N3CC3C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11886480.png)

![9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11886488.png)
![1-Oxa-4-azaspiro[4.5]decane, 2-phenyl-](/img/structure/B11886493.png)







